Dexpramipexole, also known as (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine, is a synthetic aminobenzothiazole currently being investigated for its therapeutic potential in various diseases. [] It is the R(+) enantiomer of Pramipexole, a drug approved for treating Parkinson's disease and restless legs syndrome. [, ] Unlike Pramipexole, Dexpramipexole exhibits significantly lower affinity for dopamine receptors, leading to a more favorable safety profile. [] Dexpramipexole is of particular interest in scientific research due to its neuroprotective properties and its ability to modulate mitochondrial function. [, ]
Dexpramipexole is classified as a small molecule drug and is the (R)-enantiomer of pramipexole, which is a well-known dopamine agonist used in the treatment of Parkinson's disease. Unlike pramipexole, dexpramipexole exhibits very low affinity for dopamine receptors and is primarily being investigated for its effects on eosinophils and mitochondrial function . The compound has been developed by Areteia Therapeutics and is currently undergoing clinical trials for conditions such as eosinophilic asthma .
The synthesis of dexpramipexole involves several methods, with one notable approach being a chemoenzymatic process. This method typically includes the resolution of racemic mixtures through fractional crystallization or preparative chiral high-performance liquid chromatography.
A specific synthetic route involves the reduction of 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazol using a reductive agent under inert gas conditions in an organic solvent such as tetrahydrofuran. The reaction is conducted at temperatures ranging from -40°C to 100°C, preferably around 25°C. Following this reduction, the resultant compound is treated with hydrochloric acid to yield dexpramipexole hydrochloride .
Key Parameters:
Dexpramipexole has a molecular formula of CHNS and a molar mass of approximately 211.33 g/mol. The compound features a complex structure characterized by a benzothiazole ring system with various functional groups that contribute to its biological activity.
The structural representation can be described using SMILES notation: CCCN[C@@H]1CCC(N=C(N)S2)=C2C1
, which highlights the stereocenter present in the molecule .
Dexpramipexole participates in various chemical reactions primarily related to its synthesis and potential modifications for therapeutic applications. The key reactions include:
These reactions are crucial for producing the compound in a pure form suitable for pharmacological testing.
Dexpramipexole operates primarily by binding to mitochondrial F1Fo ATP synthase. This interaction enhances mitochondrial bioenergetics by increasing ATP production while reducing oxygen consumption .
Dexpramipexole exhibits several notable physical and chemical properties:
Dexpramipexole has significant potential in various therapeutic areas:
Ongoing Phase III clinical trials are assessing dexpramipexole's efficacy as an add-on therapy for patients with inadequately controlled eosinophilic asthma, focusing on exacerbation rates and lung function improvements .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: